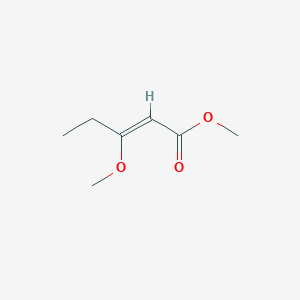

Methyl 3-methoxy-2-pentenoate

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-methoxy-2-pentenoate serves as a prime example of such a versatile scaffold. Its identity as an α,β-unsaturated ester allows it to participate in a range of powerful carbon-carbon bond-forming reactions, which are fundamental to the assembly of intricate organic molecules. vulcanchem.com The presence of both an electron-withdrawing methyl ester group and an electron-donating methoxy (B1213986) group on the carbon-carbon double bond imparts unique reactivity to the molecule, making it a valuable substrate for chemists seeking to introduce specific functionalities and stereochemical control in their synthetic routes.

The utility of compounds like this compound is highlighted by their role as intermediates in the synthesis of high-value chemical entities, including pharmaceuticals and other biologically active compounds. For instance, it has been identified as an intermediate in the synthesis of prostaglandins, a class of physiologically active lipid compounds. ontosight.ai The pentanoic acid skeleton embedded within its structure is a recurring motif in numerous natural products and medicinal agents. ontosight.ai

Significance as a Foundational Substrate and Intermediate in Chemical Transformations

The significance of this compound as a foundational substrate stems from the reactivity endowed by its α,β-unsaturated ester moiety. This functional group arrangement makes the molecule susceptible to several key transformations that are staples in the synthetic organic chemist's toolkit.

Michael Additions: The β-carbon of the unsaturated ester is electrophilic, making it a prime target for nucleophilic attack in what is known as a Michael addition or conjugate addition. vulcanchem.commasterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon bonds. A variety of nucleophiles, including enolates, amines, and thiolates, can be added to the double bond, allowing for the straightforward elaboration of the carbon skeleton. masterorganicchemistry.com This type of transformation is crucial for building molecular complexity from simpler precursors.

Diels-Alder Reactions: this compound can also function as a dienophile in Diels-Alder reactions. vulcanchem.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene to the double bond of the dienophile, leading to the formation of a six-membered ring. The Diels-Alder reaction is renowned for its stereospecificity and its ability to rapidly generate cyclic systems with a high degree of stereochemical control, which is a critical aspect in the synthesis of natural products and pharmaceuticals. The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of the cycloaddition, offering a handle for chemists to direct the outcome of the reaction. Lewis acid catalysis can be employed in reactions involving similar dienophiles to enhance reactivity and control the stereochemical outcome. oup.com

The role of this compound as a versatile intermediate is underscored by its application in the synthesis of complex targets. While detailed, publicly available protocols starting specifically from this compound are not abundant, its structural motifs are found in precursors to larger, more complex molecules. The ability to undergo fundamental transformations like Michael additions and Diels-Alder reactions positions it as a valuable starting point for synthetic campaigns aimed at producing novel compounds with potential applications in medicine and materials science.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | methyl 3-methoxypent-2-enoate |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol nih.gov |

| CAS Number | 104065-67-0 nih.gov |

| Density | 0.978 g/cm³ (at 20°C) vulcanchem.com |

| Boiling Point | 188.6°C at 760 mmHg vulcanchem.com |

| Flash Point | 69.3°C vulcanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl (Z)-3-methoxypent-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3/b6-5- |

InChI Key |

IRRQVKLYAFXAKM-WAYWQWQTSA-N |

Isomeric SMILES |

CC/C(=C/C(=O)OC)/OC |

Canonical SMILES |

CCC(=CC(=O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 3 Methoxy 2 Pentenoate

Established Reaction Pathways for Direct Synthesis

The direct synthesis of Methyl 3-methoxy-2-pentenoate has been primarily documented through two main approaches: the reaction of β-keto esters with orthoformates and the catalytic transformation of pentose (B10789219) sugars.

Synthesis from β-Keto Esters and Orthoformates

A well-established method for the preparation of this compound involves the reaction of a β-keto ester, specifically methyl propionylacetate, with an orthoformate such as trimethyl orthoformate. google.com This reaction is typically catalyzed by an acid. For instance, the process can be carried out in the presence of sulfuric acid to yield the desired enol ether product. google.com This transformation is a key step in the synthesis of more complex molecules, such as the pharmaceutical compound etodolac. google.comscribd.com

Table 1: Reactants and Catalysts for Synthesis from β-Keto Esters

| Starting Material | Reagent | Catalyst | Product |

| Methyl propionylacetate | Trimethyl orthoformate | Sulfuric Acid | This compound |

Catalytic Conversion Routes from Pentoses

The conversion of renewable biomass, particularly pentose sugars, into valuable chemicals is a significant area of research. While direct conversion of pentoses to this compound is not prominently documented, related pathways show the potential of this approach. Using tin-containing silicate (B1173343) catalysts like Sn-Beta, pentose sugars can be converted into a new polyester (B1180765) building block, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, in a one-step process under alkali-free conditions in methanol (B129727). researchgate.netrsc.org This reaction highlights the ability of specific catalysts to transform pentose structures into functionalized C5 esters. rsc.org

Another related pathway involves the ring-opening of γ-valerolactone (GVL), a biomass-derived platform chemical, which can lead to mixtures of methyl pentenoate isomers. rsc.orgmdpi.com The use of catalysts such as Hydrogen exchanged ultra-stable Y zeolite (HUSY) in methanol can produce a combination of methyl pentenoates, although this specific process primarily yields methyl 4-methoxypentanoate as the major product rather than the target α,β-unsaturated ester. rsc.org

Exploration of Enol Ether-Based Precursors in Synthesis

Enol ethers are electron-rich alkenes that serve as versatile intermediates in organic synthesis. wikipedia.org Their synthesis can be achieved through various methods, including the methylation of enolizable oxo derivatives. thieme-connect.de A plausible synthetic route to this compound using an enol ether-based strategy would involve the O-methylation of the enolate derived from a precursor β-keto ester, methyl 3-oxopentanoate. This general type of reaction can be accomplished using methylating agents like diazomethane. thieme-connect.de

The reactivity of enol ethers is characterized by their susceptibility to attack by electrophiles. wikipedia.org This inherent reactivity makes them valuable precursors for constructing more complex molecular architectures. The synthesis of enol ethers from ketones can also be achieved using reagents like a TiCl₄–Mg complex, which facilitates the formation of vinyl ethers from both enolizable and sterically hindered ketones. researchgate.net

Transesterification Approaches in Ester Transformations

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases, or through enzymatic means. masterorganicchemistry.comgoogle.com Under basic conditions, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester in an addition-elimination mechanism. masterorganicchemistry.com To synthesize this compound via this method, one could start with a different alkyl ester, such as ethyl 3-methoxy-2-pentenoate, and react it with methanol in the presence of a catalytic amount of sodium methoxide. To drive the equilibrium toward the desired methyl ester, methanol is typically used as the solvent. masterorganicchemistry.com

Alternatively, acid-catalyzed transesterification, using an acid like sulfuric acid, proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), also serve as effective catalysts for transesterification under mild, often solvent-free, conditions, offering high chemoselectivity. google.com This enzymatic approach could be applied to produce this compound with high purity. google.com

Optimization of Reaction Conditions and Yield Enhancements

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. In the synthesis from β-keto esters and orthoformates, the choice of catalyst is a key variable. While protic acids like sulfuric acid are effective, Lewis acids such as boron trifluoride etherate have also been employed in subsequent reactions involving the product, indicating their utility in transformations of this compound class. google.com

In catalytic routes from biomass derivatives like GVL, reaction conditions significantly influence product distribution and yield. rsc.org Research on the conversion of GVL to methyl 4-methoxypentanoate and methyl pentenoates using a HUSY zeolite catalyst demonstrated that variables such as catalyst loading, the ratio of reactants (GVL and methanol), and the presence of a co-catalyst like calcium carbonate are critical for optimizing conversion and selectivity. rsc.org For example, increasing the amount of catalyst or co-catalyst can have a direct impact on the reaction outcome. rsc.org

Table 2: Effect of Reaction Parameters on GVL Conversion (Illustrative for Yield Optimization)

| GVL:Methanol Ratio (v/v) | HUSY Amount (g) | CaCO₃ Amount (mmol) | GVL Conversion (%) | MMP Selectivity (%) | Pentenoates Selectivity (%) |

| 1:2 | 0.5 | 0.5 | 80.1 | 55.4 | 30.2 |

| 1:1 | 0.5 | 0.5 | 73.5 | 50.1 | 35.5 |

| 1:2 | 0.8 | 0.5 | 86.7 | 53.2 | 30.1 |

| 1:2 | 0.5 | 1.0 | 83.4 | 60.5 | 25.4 |

Data adapted from a study on GVL conversion to illustrate optimization principles. MMP refers to Methyl 4-methoxypentanoate. Source: rsc.org

The optimization of temperature and reaction time is another universal strategy for enhancing yield. researchgate.net For the reaction involving 7-ethyltryptophol and this compound, stirring at room temperature for 2.5 hours was specified, suggesting that controlled temperature and duration are important for preventing side reactions and degradation of products. google.com

Fundamental Reaction Mechanisms of Methyl 3 Methoxy 2 Pentenoate

Investigation of Addition-Elimination Sequences

The electronic structure of Methyl 3-methoxy-2-pentenoate, featuring an electron-poor β-carbon due to the conjugated ester group, makes it an excellent substrate for addition-elimination reactions, most notably the conjugate addition or Michael reaction. researchgate.netwikipedia.org In this sequence, a nucleophile initially attacks the β-carbon of the double bond. This is followed by the elimination of a leaving group, which can be the methoxy (B1213986) group, leading to a net substitution at the β-position.

The general mechanism for a conjugate addition to an α,β-unsaturated carbonyl compound involves the attack of a nucleophile at the β-carbon, which pushes the π-electrons of the C=C bond to form an enolate intermediate. pressbooks.pubmasterorganicchemistry.com This enolate is stabilized by resonance. Subsequent protonation of the enolate at the α-carbon yields the final 1,4-addition product. pressbooks.pub

In the case of this compound, the presence of the methoxy group at the β-position introduces the possibility of an addition-elimination pathway. Nucleophiles such as amines, thiols, and carbanions can add to the β-carbon. mdpi.com For instance, the reaction with amines can proceed via aza-Michael addition to form β-amino carbonyl compounds. youtube.comyoutube.comacs.org While strong bases tend to attack the carbonyl carbon directly (1,2-addition), weaker, softer nucleophiles preferentially attack the β-carbon (1,4-addition or conjugate addition). rsc.org

The mechanism for the acid-catalyzed hydrolysis of an enol ether, a reaction intrinsic to the structure of this compound, also follows an addition-elimination pattern. The reaction is initiated by the protonation of the α-carbon, which is the most nucleophilic carbon of the enol ether system. researchgate.netchem-station.com This step is typically rate-limiting and leads to the formation of an oxonium ion intermediate. researchgate.net Water then acts as a nucleophile, attacking the electrophilic β-carbon, which results in a hemiacetal. chem-station.com This intermediate subsequently eliminates methanol (B129727) to yield a β-keto ester. The protonation at the α-carbon is generally irreversible. rsc.org

Table 1: Nucleophiles in Conjugate Addition Reactions

| Nucleophile Type | Example | Product Type from α,β-Unsaturated Ester |

|---|---|---|

| Carbon Nucleophiles | Enolates, Organocuprates | 1,5-Dicarbonyl compounds, β-Alkylated esters |

| Nitrogen Nucleophiles | Amines | β-Amino esters |

| Sulfur Nucleophiles | Thiols | β-Thioethers |

| Oxygen Nucleophiles | Water, Alcohols | β-Hydroxy/Alkoxy esters |

Analysis of Rearrangement Mechanisms

The structure of this compound allows for several potential rearrangement reactions, common to unsaturated esters and enol ethers. While specific studies on the rearrangement of this compound are not extensively documented, analogies to similar structures provide insight into likely mechanistic pathways.

One such pathway is the thermal isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts. This rearrangement often proceeds through a 1,5-hydrogen shift, which is a type of sigmatropic rearrangement. pressbooks.pubnih.gov For this to occur in a compound like this compound, a cis relationship between a transferable hydrogen and the carbonyl group would be required, leading to a cyclic transition state. pressbooks.pub

Enol ethers themselves can undergo various rearrangement reactions. researchgate.net For example, palladium-catalyzed rsc.orgstackexchange.com-rearrangements of allylic enol ethers are known to proceed via the formation of an enolate and a Pd-π-allyl intermediate. chem-station.com Other rearrangements include the Claisen and Cope rearrangements for appropriately substituted systems. The Claisen rearrangement, a stackexchange.comstackexchange.com-sigmatropic shift, is characteristic of allyl vinyl ethers. organic-chemistry.org An alkoxy-Claisen rearrangement is a theoretical possibility for related structures. researchgate.net Additionally, Wittig rearrangements of α-alkoxysilanes, which are structurally related to enol ethers, can occur through researchgate.netrsc.org, researchgate.netstackexchange.com, or chem-station.comrsc.org shifts, initiated by deprotonation. masterorganicchemistry.com Carbocation rearrangements, such as hydride or methyl shifts, are also fundamental processes that could occur in intermediates derived from this compound under certain reaction conditions. youtube.com

Examination of Carbon-Carbon Bond Formation Pathways

This compound is a valuable precursor for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. Its reactivity allows it to participate in several key C-C bond-forming reactions.

Michael Addition: As discussed previously, the Michael addition is a prime example of C-C bond formation using this compound as a Michael acceptor. wikipedia.org The nucleophiles for this reaction are often stabilized carbanions, such as those derived from malonates, β-ketoesters, or organocuprate reagents. wikipedia.orgiupac.org Organocuprates (Gilman reagents) are particularly effective for 1,4-conjugate addition to α,β-unsaturated esters, showing a strong preference over 1,2-addition to the carbonyl group. nih.govwikipedia.org The reaction proceeds through the formation of a copper(III) intermediate, leading to a lithium enolate that can be subsequently protonated or alkylated. nih.govmasterorganicchemistry.com

Diels-Alder Reaction: The electron-deficient nature of the double bond in this compound, due to the ester group, makes it a competent dienophile in Diels-Alder reactions. researchgate.netlibretexts.org This [4+2] cycloaddition reaction with a conjugated diene is a powerful method for constructing six-membered rings with a high degree of stereochemical control. libretexts.orglibretexts.orgresearchgate.netdiva-portal.org The reaction is generally favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. researchgate.net Lewis acid catalysis can enhance the reactivity and selectivity of the Diels-Alder reaction. acs.org

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another potential pathway for C-C bond formation. researchgate.net Enol ethers, being electron-rich alkenes, can participate in Heck reactions. researchgate.netmdpi.comvanderbilt.edu The regioselectivity of the arylation on the enol ether can be influenced by the catalyst system and reaction conditions, potentially leading to either α- or β-arylated products. researchgate.netmdpi.comacs.org

Reactions with Organometallic Reagents: Besides organocuprates, other organometallic reagents can react with this compound. Grignard reagents, for example, can react with esters, typically adding twice to form tertiary alcohols. However, with α,β-unsaturated esters, a mixture of 1,2- and 1,4-addition products can be obtained.

Table 2: Key Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reactant Partner | Key Feature |

|---|---|---|

| Michael Addition | Enolates, Organocuprates | Forms a new C-C bond at the β-carbon. |

| Diels-Alder Reaction | Conjugated Dienes | Forms a six-membered ring. |

| Heck Reaction | Aryl/Vinyl Halides (Pd cat.) | Forms a new C-C bond at the double bond. |

Role of Intermediates in Reaction Progression

The progression of reactions involving this compound is dictated by the formation and subsequent reaction of key intermediates. The nature of these intermediates is a direct consequence of the compound's structure as a β-alkoxy α,β-unsaturated ester.

Enolates: The formation of an enolate intermediate is central to many of the reactions of this compound, particularly in conjugate additions. pressbooks.pubnih.gov When a nucleophile attacks the β-carbon, the resulting intermediate is a resonance-stabilized enolate. wikipedia.org This enolate can then be trapped by an electrophile, such as a proton in a simple addition, or an alkyl halide in a tandem addition-alkylation sequence. pressbooks.pub The geometry and reactivity of these enolate intermediates are crucial in determining the stereochemical outcome of the reaction. nih.gov

Ketene (B1206846) Acetals and Related Intermediates: The enol ether functionality is structurally related to ketene acetals. In reactions involving the ester carbonyl, intermediates resembling ketene acetals can be formed. For instance, in certain asymmetric protonation reactions of α,β-unsaturated esters, a transient photoenol, which has the structure of a ketene hemiacetal, can be generated and then protonated. Ketenes and ketene enolates are highly reactive species that can undergo various cycloadditions and nucleophilic attacks.

The interplay of these intermediates—enolates from nucleophilic attack, and oxonium ions from electrophilic attack—underpins the diverse reactivity of this compound, allowing it to serve as a versatile building block in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Functional Group Assignment

The ¹H NMR spectrum of Methyl 3-methoxy-2-pentenoate provides crucial information about the different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, distinct signals corresponding to the methyl ester protons, the methoxy (B1213986) group protons, the vinylic proton, and the ethyl group protons are observed. The chemical shift values are indicative of the electronic environment of each proton. For instance, protons on carbons adjacent to electronegative oxygen atoms, such as those in the methoxy and ester groups, will appear at a lower field (higher ppm value). libretexts.org

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide insight into their hybridization and the nature of the atoms they are bonded to. Key signals in the ¹³C NMR spectrum of this compound would include those for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the carbon of the methoxy group, the carbon of the ester's methyl group, and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=CH | ~5.0-6.0 | ~90-110 |

| OCH₃ (methoxy) | ~3.5-4.0 | ~55-65 |

| COOCH₃ | ~3.6-3.8 | ~50-60 |

| CH₂CH₃ | ~2.0-2.5 (quartet) | ~20-30 |

| CH₂CH₃ | ~1.0-1.3 (triplet) | ~10-15 |

| C=O | - | ~165-175 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and the specific isomer.

Two-Dimensional NMR Techniques for Complex Structural Correlations

To further confirm the connectivity established by 1D NMR, two-dimensional (2D) NMR techniques are employed. creative-biostructure.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak would be expected between the protons of the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) groups, confirming their connectivity.

An HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the vinylic proton signal would show a correlation to the sp² carbon signal in the HSQC spectrum.

Stereochemical Assignments and E/Z Isomer Differentiation

This compound can exist as two geometric isomers, E and Z, due to the restricted rotation around the carbon-carbon double bond. pressbooks.pub The E/Z designation is determined by the Cahn-Ingold-Prelog priority rules. pressbooks.pub For this compound, the substituents on one of the double-bonded carbons are a methoxy group and an ethyl group. On the other carbon, they are a hydrogen atom and a methoxycarbonyl group.

NMR spectroscopy is a powerful tool for differentiating between these isomers. The chemical shift of the vinylic proton is often a key indicator. In many α,β-unsaturated systems, the vinylic proton in the Z-isomer experiences a different electronic environment compared to the E-isomer, leading to a noticeable difference in their respective chemical shifts. Furthermore, Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, can be used to determine the spatial proximity of protons. For instance, an NOE correlation between the methoxy group protons and the vinylic proton would provide strong evidence for a specific isomeric configuration. The relative stereochemistry can also be predicted based on the reaction conditions used for its synthesis. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Fragmentation Analysis for Structural Confirmation

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. chim.lulibretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound.

| m/z Value | Possible Fragment Lost | Structure of Fragment |

|---|---|---|

| M-15 | •CH₃ | Methyl radical |

| M-29 | •CH₂CH₃ | Ethyl radical |

| M-31 | •OCH₃ | Methoxy radical |

M represents the mass of the molecular ion.

The analysis of these fragmentation patterns helps to confirm the presence of the methyl ester, methoxy, and ethyl functional groups within the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise molecular formula of the compound. The experimentally determined exact mass can be compared to the calculated exact mass for the proposed formula, C₇H₁₂O₃, providing a high degree of confidence in the elemental composition. nih.gov For this compound, the calculated monoisotopic mass is 144.078644 Da. nih.gov An HRMS measurement that matches this value would definitively confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the α,β-unsaturated ester and the vinyl ether moiety.

The IR spectrum of an α,β-unsaturated ester is characterized by specific absorption bands. The carbonyl (C=O) stretching vibration of the ester group typically appears at a lower frequency than that of a saturated ester due to conjugation with the carbon-carbon double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond. Consequently, the C=O stretch for compounds of this class is expected in the range of 1700-1725 cm⁻¹. cdnsciencepub.comorgsyn.org The carbon-carbon double bond (C=C) stretch, also involved in the conjugated system, typically gives rise to an absorption band around 1640-1660 cm⁻¹. cdnsciencepub.comorgsyn.org

Furthermore, the molecule contains two types of C-O bonds: the ester C-O bonds and the ether C-O bond. These are expected to produce strong, characteristic stretching bands in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The presence of both sp² and sp³ hybridized C-H bonds will also be evident from stretching vibrations just above and below 3000 cm⁻¹, respectively.

Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp³ (Alkyl) | ~2850-2960 | Medium-Strong |

| C=O Stretch | α,β-Unsaturated Ester | ~1700-1725 | Strong |

| C=C Stretch | Alkene (Conjugated) | ~1640-1660 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules containing conjugated systems, such as the α,β-unsaturated system in this compound, absorb UV or visible light to promote electrons from a lower energy bonding or non-bonding molecular orbital to a higher energy anti-bonding orbital.

The primary electronic transition of interest in this compound is the π → π* (pi to pi-star) transition associated with its conjugated C=C and C=O bonds. This transition is typically of high intensity. The presence of the methoxy group, an auxochrome, attached to the double bond may cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λ_max) compared to a simple α,β-unsaturated ester. msu.edu While specific experimental data for this compound is not widely published, the λ_max is expected to fall within the near-UV region (200-400 nm). The analysis of UV-Vis spectra is crucial for confirming the presence and extent of conjugation within the molecular structure. up.ac.za

Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | C=C-C=O (Conjugated System) | Near-UV (~200-300 nm) |

Chromatographic Coupling Techniques for Mixture Analysis (e.g., GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile components within a mixture. diabloanalytical.com In the context of this compound, GC/MS is invaluable for its detection and structural confirmation, especially in reaction mixtures or natural product extracts. epa.govmdpi.com

The gas chromatograph separates the compound from other components based on its boiling point and polarity, providing a retention time that is characteristic under specific analytical conditions. diabloanalytical.com After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight, while the fragmentation pattern gives structural clues.

While a mass spectrum for this compound is not directly available, data for the closely related isomer, methyl (Z)-2-methoxy-3-methylpent-2-enoate, provides insight into the expected fragmentation. nih.gov The key fragments would likely arise from the cleavage of the ester and ether groups and the aliphatic side chain.

GC-MS Data for the Related Isomer: Methyl (Z)-2-methoxy-3-methylpent-2-enoate nih.gov

| Property | Value |

|---|---|

| NIST Number | 24633 |

| m/z Top Peak | 43 |

| m/z 2nd Highest | 129 |

| m/z 3rd Highest | 41 |

This data is for a structural isomer and serves as an example of expected fragmentation patterns.

Theoretical and Computational Chemistry of Methyl 3 Methoxy 2 Pentenoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and related properties of molecules. nii.ac.jpuci.edu These methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. uci.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. uci.edu For Methyl 3-methoxy-2-pentenoate, DFT calculations can provide a detailed picture of its electron distribution, which is fundamental to understanding its reactivity. The theory is based on the principle that the ground-state energy of a molecule can be determined from its electron density.

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. For this compound, the HOMO is expected to be localized around the carbon-carbon double bond and the oxygen atoms, which are the most electron-rich regions. Conversely, the LUMO is likely to be centered on the carbonyl group and the double bond, indicating these as the primary sites for nucleophilic attack.

Furthermore, DFT calculations can be employed to determine various electronic properties, such as the dipole moment and the distribution of atomic charges. These properties are essential for understanding intermolecular interactions and the behavior of the molecule in different solvent environments. Theoretical studies on related methoxy-containing compounds have demonstrated the utility of DFT in elucidating their molecular and electronic structures. aps.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on C=O Carbon | +0.6 e | Highlights the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | -0.5 e | Shows the nucleophilic character of the carbonyl oxygen. |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G(d)). Actual values may vary depending on the specific functional and basis set used.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. d-nb.inforsc.org The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a routine and reliable method. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.govnih.gov

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This process typically involves optimizing the molecular geometry and then performing GIAO calculations on the optimized structure. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can be used to assign the signals in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex molecules where signal overlap or ambiguous assignments can occur. Discrepancies between calculated and experimental shifts can also point to conformational effects or the presence of intermolecular interactions in the experimental sample. Recent advancements have combined DFT calculations with machine learning models to further improve the accuracy of NMR chemical shift predictions. rsc.orgnih.gov

Table 2: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C1 (ester CH₃) | 51.2 | 50.9 |

| C2 (C=O) | 168.5 | 167.8 |

| C3 (=CH) | 98.3 | 97.5 |

| C4 (C-OCH₃) | 162.1 | 161.5 |

| C5 (CH₂) | 29.8 | 29.5 |

| C6 (CH₃) | 11.9 | 11.7 |

| H (ester CH₃) | 3.65 | 3.68 |

| H (=CH) | 5.15 | 5.12 |

| H (methoxy CH₃) | 3.80 | 3.82 |

| H (CH₂) | 2.10 | 2.13 |

| H (CH₃) | 1.05 | 1.08 |

Note: Predicted values are illustrative and based on typical accuracies of GIAO-DFT calculations. Hypothetical experimental values are for comparison.

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, activation energies, and the structures of transition states. acs.org For this compound, theoretical methods can be used to explore various reaction pathways, such as its hydrolysis, isomerization, or participation in Diels-Alder reactions. researchgate.net

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed. Transition state theory can then be used to calculate reaction rate constants. rsc.org For instance, the hydrolysis of the ester group in this compound can be studied under both acidic and basic conditions to determine the most favorable pathway.

The search for transition state structures is a critical part of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule at the peak of the energy barrier. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Such analyses have been applied to understand the thermal decomposition and reaction kinetics of other methyl esters. rsc.orgnih.gov

Table 3: Calculated Energetics for a Hypothetical Isomerization of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (E-isomer) | 0.0 | Starting material |

| Transition State | +25.3 | Energy barrier for rotation around the C=C bond |

| Product (Z-isomer) | +2.1 | The less stable geometric isomer |

Note: These values are illustrative of what a DFT calculation for a Z/E isomerization might yield.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.complos.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can provide insights into its preferred shapes and how it moves and changes conformation in different environments.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. The simulation proceeds by integrating Newton's equations of motion over small time steps, generating a trajectory that describes the positions and velocities of all atoms as a function of time.

By analyzing this trajectory, various properties can be calculated, such as the distribution of dihedral angles, which reveals the most populated conformations. The simulations can also be used to study the dynamics of the molecule, such as the rates of conformational transitions. biorxiv.org MD simulations are particularly useful for understanding how a molecule behaves in solution, as the solvent can be explicitly included in the simulation box. biorxiv.org This allows for the study of solvent effects on conformational preferences and reactivity.

Table 4: Key Conformational Dihedrals in this compound and their Populated Ranges from MD Simulations

| Dihedral Angle | Description | Populated Range (degrees) | Most Probable Angle (degrees) |

| C2-C3-C4-O(methoxy) | Orientation of the methoxy (B1213986) group relative to the double bond | 170 to 190 | 180 (anti-periplanar) |

| C3-C4-C5-C6 | Orientation of the ethyl group | 50 to 70 and 170 to 190 | 60 (gauche) and 180 (anti) |

| O(ester)-C2-C3-C4 | Conformation around the ester linkage | -10 to 10 | 0 (s-trans) |

Note: This table presents hypothetical data that would be expected from an MD simulation, illustrating the conformational preferences of the molecule.

In Silico Modeling of Catalytic Interactions and Selectivity

In silico modeling plays a crucial role in understanding how a substrate like this compound interacts with a catalyst. researchgate.net These models can be used to predict the binding mode of the substrate in the active site of an enzyme or a synthetic catalyst and to rationalize the observed stereoselectivity or regioselectivity of a reaction. nih.govacs.org

For example, if this compound were a substrate in an asymmetric hydrogenation reaction, computational modeling could be used to investigate how the chiral catalyst differentiates between the two faces of the double bond. This is typically done by building models of the catalyst-substrate complex for all possible modes of approach and then calculating their relative energies using quantum mechanics (QM) or a combination of QM and molecular mechanics (QM/MM). acs.org

The lower energy transition state corresponds to the major product, and the energy difference between the competing transition states can be related to the enantiomeric excess of the reaction. These models can also reveal the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the selectivity. acs.org Such insights are invaluable for the rational design of new and improved catalysts. rsc.org

Table 5: Illustrative Results from In Silico Modeling of a Catalyzed Reaction of this compound

| Parameter | Value | Implication |

| Binding Energy of Substrate to Catalyst | -8.5 kcal/mol | Strength of the initial interaction between the substrate and catalyst. |

| Energy of Transition State for Major Product | +15.2 kcal/mol | Activation barrier leading to the predominant stereoisomer. |

| Energy of Transition State for Minor Product | +17.8 kcal/mol | Higher energy barrier for the formation of the minor stereoisomer. |

| Predicted Enantiomeric Excess (ee) | 95% | Calculated from the energy difference between the two transition states. |

| Key Stabilizing Interaction | Hydrogen bond between methoxy group and catalyst backbone | Identifies a crucial interaction for binding and selectivity. |

Note: This table provides a hypothetical example of the kind of data that can be obtained from the in silico modeling of a catalytic reaction involving this compound.

Chemical Transformations and Synthetic Applications of Methyl 3 Methoxy 2 Pentenoate

Role as a Key Synthetic Intermediate

The unique structural features of methyl 3-methoxy-2-pentenoate make it an important precursor in multistep synthetic sequences. The enol ether functionality can direct cyclization reactions, while the alkene and ester groups provide handles for further elaboration.

Precursor to Biologically Relevant Scaffolds (e.g., Thiazolidinedione Derivatives)

This compound is a documented intermediate in the synthesis of thiazolidinedione derivatives, a class of compounds known for their therapeutic applications. A patented synthetic route outlines a multi-step process beginning with the formation of methyl (E)-3-methoxy-2-pentenoate from methyl 3-oxovalerate and methyl orthoformate. This intermediate is then subjected to a series of transformations, including bromination, reaction with benzamide, conversion to an oxazolyl ethanol derivative, and eventual reaction with 2,4-thiazolidinedione to yield the final, complex heterocyclic product.

The key steps in this synthesis starting from methyl 3-oxovalerate are summarized below:

| Step | Reaction | Product |

| 1 | Methyl 3-oxovalerate reacts with methyl orthoformate. | Methyl (E)-3-methoxy-2-pentenoate |

| 2 | Conversion of the pentenoate from Step 1. | Methyl (E)-4-bromo-3-methoxy-pent-2-enoate |

| 3 | Reaction with benzamide. | Methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate |

| 4 | Conversion of the acetate from Step 3. | 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol |

| 5 | Reaction with methanesulfonylchloride. | 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol methanesulfonyl ester |

| 6 | Further reactions leading to the final product. | Thiazolidinedione derivative |

This table outlines a synthetic pathway where this compound is a key intermediate in producing complex thiazolidinedione derivatives.

Building Block for the Synthesis of Adipic Acid and its Esters

The synthesis of adipic acid, a crucial monomer for the production of nylon, often involves the hydroformylation (or oxo synthesis) of C5 alkenes. wikipedia.orgnih.gov This industrial process adds a formyl group and a hydrogen atom across a double bond. wikipedia.org While specific industrial-scale use of this compound for this purpose is not extensively documented in the available literature, the hydroformylation of related pentenoate esters is a known strategy. For instance, mixtures containing methyl 3-pentenoate and methyl 4-pentenoate can be converted to formylvaleric esters, which are then oxidized to monoesters of adipic acid. researchgate.net The hydroformylation of 3-pentenoic acid itself has also been studied. researchgate.net These processes highlight the utility of the pentenoate backbone as a precursor to adipic acid and its derivatives.

Utility in Complex Molecule Total Synthesis (e.g., Steroids)

The total synthesis of steroids relies on methodologies that can efficiently construct the characteristic tetracyclic 6,6,6,5 ring system. anu.edu.au The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a cornerstone of many steroid syntheses. anu.edu.auwikipedia.org This reaction involves the cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene derivative. wikipedia.orgresearchgate.net Substituted alkenes, such as α,β-unsaturated esters, are common dienophiles that allow for the introduction of chemical complexity and control over stereochemistry. masterorganicchemistry.com While the direct application of this compound as a dienophile in a completed steroid total synthesis is not detailed in the provided sources, its structure is analogous to dienophiles used in these complex constructions. A related compound, methyl Z-2-methyl-4-oxo-2-pentenoate, has been utilized in a twelve-step total synthesis of a 14-epi-androsta-4,9(11),15-triene-3,17-dione, demonstrating the utility of functionalized pentenoates in building the steroid core through stereo- and regio-selective diene additions.

Formation of Cyclic Esters and Related Heterocycles

This compound and its derivatives are valuable precursors for synthesizing various heterocyclic systems. The enol ether moiety can react with suitable nucleophiles to initiate cyclization cascades. For example, the compound has been noted as a reactant for the preparation of tryptophol derivatives through cyclization. google.com In a related transformation, a similar enol ether, (E)-ethyl-5-methoxy-3-oxo-4-pentenoate, undergoes a Brønsted acid-mediated cyclization with an N-benzyl-D-tryptophan methyl ester to generate the complex tetracyclic framework of Strychnos alkaloids. nih.gov

Furthermore, as an equivalent of a β-keto ester, this compound is related to starting materials used in the synthesis of pyrimidines. The classical synthesis of pyrimidines often involves the condensation of a three-carbon fragment, typically a β-dicarbonyl compound, with an amidine, urea, or guanidine. wikipedia.orgbu.edu.eg This general strategy allows for the construction of the core 1,3-diazine ring system found in many biologically active molecules. bu.edu.eggrowingscience.comcreative-proteomics.com The formation of lactones (cyclic esters) is another key transformation in organic synthesis, often achieved through the cyclization of hydroxy acids or the oxidation of diols. nih.govorganic-chemistry.org While direct cyclization of this compound into a simple lactone is not straightforward, its functional groups can be modified to create precursors for such ring-forming reactions.

Stereoselective Transformations

The creation of specific stereoisomers is critical in medicinal chemistry and total synthesis. This is often achieved through diastereoselective or enantioselective reactions, where the formation of one stereoisomer is favored over others.

Diastereoselective and Enantioselective Approaches to Chiral Derivatives

Achieving stereocontrol in reactions involving α,β-unsaturated esters often employs chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired stereocenter is set, the auxiliary is removed. wikipedia.org Common strategies include diastereoselective additions to the double bond or reactions involving the ester functionality. While these are well-established methods for a wide range of substrates, specific examples detailing the diastereoselective or enantioselective transformation of this compound itself are not available in the consulted research. The development of such stereocontrolled methodologies would further enhance the synthetic utility of this versatile building block.

Control of Stereochemistry in Carbon-Carbon Bond Forming Reactions

The control of stereochemistry is a critical aspect of modern organic synthesis, aiming for the selective formation of one stereoisomer over others. In the context of carbon-carbon bond formation, this allows for the precise construction of complex three-dimensional molecular architectures, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules.

For a molecule like this compound, which contains a carbon-carbon double bond, stereocontrol could be relevant in reactions that add across this bond or use it as a scaffold. Asymmetric reactions, often employing chiral catalysts or auxiliaries, are the primary methods for achieving high levels of stereoselectivity. These methods facilitate the formation of new stereocenters with a preferred configuration (R or S).

While general strategies for asymmetric C-C bond formation are well-established, specific studies detailing their application to this compound, including reaction conditions and stereochemical outcomes (e.g., enantiomeric or diastereomeric excess), are not prominently reported in scientific literature. Such investigations would be necessary to determine the facial selectivity of the double bond and the influence of the existing methoxy (B1213986) and ester groups on the stereochemical course of reactions.

Advanced Derivatization Reactions

Derivatization involves chemically modifying a compound to produce a new compound with different properties. For this compound, this could involve reactions at the double bond, the ester, or the methoxy group.

Halogenation refers to the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule. The double bond in this compound is a potential site for electrophilic halogenation. Depending on the reaction conditions, this could lead to the addition of halogens across the double bond. For instance, reaction with bromine (Br₂) could yield a dibrominated derivative.

Subsequent reactions of such halogenated derivatives could include dehydrohalogenation to form an alkyne or substitution reactions where the halogen acts as a leaving group. These transformations would provide pathways to further functionalize the carbon skeleton. However, specific examples and detailed procedures for the halogenation of this compound are not readily found in peer-reviewed sources.

A related, though structurally different, example is the bromination of methyl 3-methoxy-4-methylbenzoate, where the methyl group on the benzene ring is halogenated under radical conditions. This highlights a common synthetic strategy, although it applies to a different starting material.

Table 1: Representative Halogenation Reaction of a Related Benzoate Compound

| Reactant | Reagent | Product |

| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide (NBS), UV light | Methyl 4-(bromomethyl)-3-methoxybenzoate |

For a molecule to serve as a polymer building block (a monomer), it typically needs to possess a functional group capable of undergoing polymerization. This could be a vinyl group for addition polymerization or two reactive functional groups for condensation polymerization.

This compound in its current form is not a typical monomer. To be functionalized for this purpose, it would need to be chemically modified. For example, the ester could be reduced to an alcohol, which could then be converted into a group suitable for polymerization, such as an acrylate. Alternatively, other reactive groups could be introduced into the molecule. There is currently a lack of specific published research demonstrating the functionalization of this compound for use in polymer synthesis.

The introduction of additional oxygen or sulfur atoms can lead to derivatives with new chemical and physical properties. For this compound, oxygenation could be achieved through reactions like epoxidation of the double bond, followed by ring-opening to yield diols. Dihydroxylation using reagents like osmium tetroxide could also produce diol derivatives.

Sulfurated derivatives could potentially be formed through reactions that introduce thiol (-SH) or thioether (-SR) groups. For instance, addition reactions involving sulfur-containing nucleophiles across the double bond could be a plausible, though undocmented, route. Detailed experimental studies on such transformations for this compound are not available in the existing literature.

Catalysis in the Chemistry of Methyl 3 Methoxy 2 Pentenoate

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is extensively used in the chemistry of α,β-unsaturated esters like methyl 3-methoxy-2-pentenoate. Key examples include reactions catalyzed by palladium and rhodium complexes, as well as the use of Lewis acids to enhance selectivity.

Palladium-Catalyzed Carbonylation and Alkoxycarbonylation

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carboxylic acid derivatives. rsc.org In the context of compounds structurally related to this compound, such as enol ethers and other unsaturated systems, palladium catalysts facilitate the introduction of a carbonyl group with high efficiency. organic-chemistry.orgnih.gov

Alkoxycarbonylation, a specific type of carbonylation involving an alcohol, is particularly relevant. The palladium-catalyzed alkoxycarbonylation of alkenes with carbon monoxide and an alcohol can produce either saturated or unsaturated esters, depending on the catalytic cycle. nih.gov The reaction's efficiency and regioselectivity are highly dependent on the choice of phosphine (B1218219) ligands, solvents, and other reaction parameters. researchgate.net For instance, in the alkoxycarbonylation of N-vinylphthalimide, both palladium(0) and palladium(II) complexes can serve as catalyst precursors, with ligand choice being critical for controlling the formation of branched versus linear products. researchgate.net

Mechanistic studies suggest that these reactions can proceed through different pathways, often involving palladium-hydride or palladium-alkoxy intermediates. nih.gov The development of new ligand systems is crucial for improving catalyst stability and performance, with some modern ligands featuring integrated bases to assist in key steps of the catalytic cycle. rsc.org Challenges in palladium-catalyzed carbonylations include the potential for catalyst deactivation (e.g., formation of palladium black) and the need for high catalyst loadings, although advancements in ligand design are addressing these issues. nih.gov

Table 1: Influence of Ligands on Palladium-Catalyzed Alkoxycarbonylation

| Ligand | Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Phosphines | PdCl2/CuCl2/PPh3 | 4-Methylstyrene | High regioselectivity to the branched ester. | researchgate.net |

| (S)-(+)-BNPPA | Pd(OAc)2 | N-vinylphthalimide | Primary optical yield of 12.3% for the chiral ester. | researchgate.net |

| IMes | Pd(PPh3)2Cl2 | Secondary Alkyl Bromides | Efficient ester formation under low CO pressure. | organic-chemistry.org |

Rhodium-Catalyzed Hydroformylation and Hydroaminomethylation

Rhodium complexes are highly effective catalysts for hydroformylation, an industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a double bond. When applied to α,β-unsaturated esters, this reaction can lead to the formation of aldehydes, which are valuable synthetic intermediates. The regioselectivity of hydroformylation is a key challenge, with the potential to form either α- or β-aldehydes.

Research has shown that non-modified, phosphine-free rhodium catalysts can be highly efficient for the regioselective hydroformylation of β-aryl-substituted α,β-unsaturated carboxylates, yielding the β-aldehyde with high selectivity. For example, using [Rh6(CO)16] or [Rh(acac)(CO)2] as catalysts can result in regioselectivities up to 93% towards the β-aldehyde. In contrast, the addition of triphenylphosphine (B44618) as a ligand can lead to a significant decrease in this regioselectivity.

The use of specific phosphine ligands, such as 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantane, can offer distinct advantages in terms of reaction rate, regioselectivity, and chemoselectivity, especially for the hydroformylation of 1,1-di- and 1,1,2-trisubstituted unsaturated esters. nih.gov Following hydroformylation, the resulting aldehydes can be further functionalized, for instance, through reductive amination (hydroaminomethylation) to produce β-amino acid esters. nih.gov

Table 2: Regioselectivity in Rhodium-Catalyzed Hydroformylation of α,β-Unsaturated Esters

| Catalyst System | Ligand | Regioselectivity (% β-aldehyde) | Reference |

|---|---|---|---|

| "[HRh(PPh3)4]" (decomposed) | None (phosphine-free) | High | |

| [Rh6(CO)16] | None (phosphine-free) | 91% | |

| [Rh(acac)(CO)2] | None (phosphine-free) | 90-93% | |

| Rh complex | Triphenylphosphine | Decreased |

Lewis Acid Catalysis for Enhanced Selectivity

Lewis acids play a significant role in enhancing the reactivity and controlling the selectivity of reactions involving α,β-unsaturated esters. acs.org They can coordinate to the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack. This strategy is particularly effective in conjugate addition reactions. brandeis.edu

In the context of radical additions to α,β-unsaturated esters, chiral Lewis acids have been employed to achieve enantioselectivity. acs.org This approach has been successful in promoting asymmetric 1,4-radical additions to α,β-unsaturated N-alkenoyloxazolidinones using substoichiometric amounts of a chiral Lewis acid. beilstein-journals.org

Furthermore, Lewis acids can influence the outcome of more complex transformations. For instance, in reactions of β,γ-unsaturated 2-acyl imidazoles, a chiral N,N'-dioxide-metal complex acting as a Lewis acid can catalyze a tandem isomerization/α-Michael addition, leading to the formation of 1,5-dicarbonyl compounds with high enantioselectivity. researchgate.netnih.gov This demonstrates the potential of Lewis acid catalysis to control both regioselectivity and stereoselectivity in reactions of unsaturated carbonyl compounds.

Heterogeneous Catalysis (e.g., Tin-Containing Silicates)

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. Tin-containing materials, such as tin-containing silicates, have emerged as effective heterogeneous catalysts for various organic transformations, including esterification and transesterification reactions. google.comresearchgate.net

Organotin compounds supported on inorganic materials like silica (B1680970) can act as robust catalysts. google.com These solid catalysts are prepared by chemically bonding organotin functionalized silanes to a solid support with surface hydroxyl groups. google.com The resulting materials have been shown to be excellent catalysts for esterification and transesterification, reactions relevant to the synthesis and modification of esters like this compound. google.com A significant advantage of these solid catalysts is the low level of tin contamination in the final product. google.com

Sulfated tin oxides are another class of solid tin-based catalysts that exhibit strong acidity and are active in esterification reactions. researchgate.net The catalytic activity of these materials is influenced by factors such as sulfate (B86663) content and calcination temperature. researchgate.net

Enantioselective and Diastereoselective Catalysis

Controlling stereochemistry is a central theme in modern organic synthesis. For derivatives of this compound, enantioselective and diastereoselective catalysis can be employed to create specific stereoisomers. This is often achieved through the use of chiral catalysts, which can be metal complexes with chiral ligands or organocatalysts.

Asymmetric conjugate addition reactions to α,β-unsaturated amides and lactams, which are structurally related to α,β-unsaturated esters, have been developed to control the stereochemistry of the newly formed carbon-carbon bond. beilstein-journals.org Similarly, enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds catalyzed by rhodium complexes with chiral bisphosphine-thiourea ligands can produce α-chiral cyclic products with excellent enantioselectivities. rsc.org

The synthesis of molecules with multiple stereocenters often requires diastereoselective reactions. For example, catalytic and diastereoselective sp3 C–H hydroxylation of vicinally functionalized lactams has been achieved, demonstrating the potential for stereocontrolled functionalization of related heterocyclic systems. nih.gov In the realm of organocatalysis, a diastereo- and enantioselective vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones has been developed to produce chiral tertiary alcohols. researchgate.net

Mechanistic Studies of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For palladium-catalyzed alkoxycarbonylation, mechanistic studies have revealed the involvement of competing catalytic cycles. nih.gov The "hydride cycle" involves a palladium(II) hydride complex as the key intermediate, which undergoes insertion of the alkene followed by CO insertion and alcoholysis. nih.gov An alternative "alkoxy cycle" can also be operative. The balance between these cycles influences the product distribution.

In rhodium-catalyzed hydroformylation, the active catalytic species is believed to be a rhodium carbonyl hydride, such as [HRh(CO)x]. This species coordinates to the alkene, initiating the catalytic cycle. The stability and reactivity of this intermediate are influenced by the presence of other ligands, such as phosphines.

Mechanistic investigations into palladium-catalyzed alkoxycarbonylation of unactivated secondary alkyl bromides suggest a hybrid organometallic-radical pathway. organic-chemistry.org This involves bromine atom abstraction by palladium, followed by radical addition or CO migratory insertion. organic-chemistry.org Such studies, which often employ techniques like mass spectrometry to monitor reaction intermediates, provide valuable insights into the elementary steps of the catalytic process and the nature of the active species. nih.gov

Enol Ether Chemistry of Methyl 3 Methoxy 2 Pentenoate

Reactivity Profile as an Electron-Rich Olefin

Enol ethers, such as Methyl 3-methoxy-2-pentenoate, are characterized as electron-rich olefins. This heightened reactivity stems from the oxygen atom's ability to donate a lone pair of electrons into the carbon-carbon double bond's π-system through resonance. This electron-donating effect increases the electron density of the double bond, making it more nucleophilic compared to a standard alkene. Consequently, enol ethers readily react with a variety of electrophiles. The methoxy (B1213986) group (-OCH₃) in this compound significantly influences its reactivity, making the double bond susceptible to attack by electrophilic reagents. This inherent polarity, with a partial negative charge on the carbon atom beta to the oxygen, dictates its behavior in chemical reactions.

Participation in Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduyoutube.com The electron-rich nature of enol ethers makes them excellent participants in certain types of pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, enol ethers like this compound can participate in "inverse-electron-demand" Diels-Alder reactions. In this variant, the electron-rich enol ether acts as the dienophile, reacting with an electron-poor diene. wikipedia.org The reaction involves the formation of a six-membered ring through a concerted [4+2] cycloaddition, where two new sigma bonds are formed simultaneously. masterorganicchemistry.com The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, making it a highly stereospecific reaction. masterorganicchemistry.comlibretexts.org

While specific examples involving this compound are not prominent in available literature, its structure suggests it would be a viable partner in such cycloadditions, leading to the formation of functionalized cyclohexene derivatives.

Role in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique typically involving strained cyclic olefins and transition-metal catalysts. nih.gov However, the participation of acyclic olefins like enol ethers in ROMP is generally considered problematic. Electron-rich olefins, including enol ethers, tend to react with the metal alkylidene catalysts (e.g., Grubbs' catalyst) to form stable Fischer-type carbene complexes. researchgate.net These complexes are often unreactive towards further metathesis, effectively terminating the polymerization process. researchgate.net Therefore, enol ethers are sometimes used as quenching agents in olefin metathesis reactions. researchgate.net Based on this general behavior, this compound is not expected to be a suitable monomer for ROMP and would likely inhibit the polymerization of other monomers.

Isomerization Phenomena of the Enol Ether Moiety

The enol ether moiety of this compound can potentially undergo isomerization under certain conditions. This can involve the migration of the double bond. Such isomerizations can be catalyzed by acids or bases, or they can occur through pericyclic shifts, such as sigmatropic rearrangements. For instance, in related systems, the isomerization of enol esters has been studied, involving mechanisms like successive 1,5-sigmatropic shifts. researchgate.net The specific conditions and mechanisms for the isomerization of this compound would depend on factors like temperature, catalysts, and the presence of other reagents.

Intermolecular Reactions and Functionalization of the Enol Ether System

The electron-rich double bond of this compound is the primary site for intermolecular reactions and functionalization. Its nucleophilic character allows it to react with a wide range of electrophiles. For example, silyl enol ethers, which are structurally related, are known to undergo reactions like aminomethylation and couplings with various electrophilic partners. While specific documented examples for this compound are scarce, its enol ether structure suggests it could participate in similar transformations, providing a pathway to introduce new functional groups and build more complex molecular architectures.

Advanced Methodological Developments in Methyl 3 Methoxy 2 Pentenoate Research

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry offer a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of Methyl 3-methoxy-2-pentenoate can lead to more sustainable and economical production routes. Key principles relevant to this compound's synthesis include waste prevention, atom economy, the use of renewable feedstocks, and catalysis.

Waste Prevention and Atom Economy: Traditional synthetic routes often involve multiple steps with the use of stoichiometric reagents and solvents, leading to significant waste generation. Green chemistry emphasizes the prevention of waste at the source. Atom economy, a concept developed by Barry Trost, is a critical metric in this regard, measuring the efficiency of a reaction in converting reactants into the desired product. seqens.comumn.edu Synthetic pathways with high atom economy maximize the incorporation of all materials used in the process into the final product, thereby minimizing byproducts. seqens.comumn.edu For the synthesis of this compound, this would involve designing routes that form the target molecule with minimal loss of atoms from the starting materials.

Use of Renewable Feedstocks: A cornerstone of green chemistry is the utilization of renewable resources. mt.comgoogle.com Traditionally, many chemical syntheses rely on petrochemical feedstocks, which are finite resources. google.com Research into bio-based routes for producing chemical intermediates is a burgeoning field. For instance, lactic acid, derivable from the fermentation of biomass, can be a precursor for various acrylates. umn.edu Exploring pathways to this compound from such renewable starting materials would significantly enhance its sustainability profile.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often leading to more selective reactions. seqens.com Catalytic methods can enable more direct and efficient synthetic routes. For the synthesis of enol ethers and acrylates, various catalytic systems, including those based on transition metals, have been developed to facilitate C-O bond formation and other key transformations. acs.orggoogle.comuni-mainz.dersc.orgresearchgate.net Research into novel catalysts for the specific transformations required to produce this compound could lead to more efficient and environmentally friendly processes.

Table 1: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced environmental impact and lower disposal costs. |

| Atom Economy | Utilizing addition and rearrangement reactions that incorporate all reactant atoms into the product. | Maximized resource efficiency and minimized byproduct formation. uni-mainz.dedrugdeliveryleader.com |

| Use of Renewable Feedstocks | Developing synthetic pathways from biomass-derived starting materials. | Reduced reliance on fossil fuels and a more sustainable production process. mt.comopenreviewhub.org |

| Catalysis | Employing selective catalysts to facilitate key bond formations and reduce the need for stoichiometric reagents. | Increased reaction efficiency, reduced waste, and potential for catalyst recycling. acs.org |

Mechanochemical Approaches in Organic Synthesis and Catalysis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful alternative to traditional solvent-based synthesis. umn.edu Techniques such as ball milling can facilitate reactions in the solid state, often without the need for any solvent, which aligns perfectly with the green chemistry principle of using safer solvents and reducing waste. seqens.comdrugdeliveryleader.com

The application of mechanochemistry to the synthesis of this compound could offer several advantages. By eliminating the need for solvents, these methods can significantly reduce the environmental footprint of the synthesis. seqens.comdrugdeliveryleader.com Furthermore, mechanochemical activation can sometimes lead to different reaction pathways and selectivities compared to solution-phase reactions, potentially opening up new, more efficient synthetic routes. mt.comgoogle.comresearchgate.net Research in this area has demonstrated the successful synthesis of various organic compounds, including those involving C-O bond formation, a key step in the synthesis of enol ethers like this compound. acs.orggoogle.comuni-mainz.dersc.orgresearchgate.net

While specific examples of the mechanochemical synthesis of this compound are not yet prevalent in the literature, the general success of this approach for a wide range of organic transformations suggests its high potential for this target molecule. The development of mechanocatalysis, where a catalyst's activity is enhanced by mechanical action, could further improve the efficiency and selectivity of such solvent-free syntheses.

Table 2: Potential of Mechanochemical Synthesis

| Feature | Description | Relevance to this compound |

| Solvent-Free Conditions | Reactions are conducted in the solid state, often without the need for a solvent. | Reduces volatile organic compound (VOC) emissions and simplifies product purification. seqens.comdrugdeliveryleader.com |

| Enhanced Reactivity | Mechanical energy can overcome activation barriers and promote reactions that are slow in solution. | Potentially shorter reaction times and milder reaction conditions. |

| Novel Reaction Pathways | The unique environment of a mechanochemical reaction can lead to different products or selectivities. | Opportunity to discover more efficient synthetic routes. mt.comgoogle.comresearchgate.net |

| Process Intensification | Combines reaction and mixing in a single unit operation. | Can lead to smaller and more efficient manufacturing processes. |

Flow Chemistry and Continuous Processing for Enhanced Production

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch production. seqens.commt.comdrugdeliveryleader.com In a flow process, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. mt.com This technology offers numerous advantages for the production of fine chemicals and pharmaceuticals, including enhanced safety, better process control, and easier scalability. seqens.comcontractpharma.com

The synthesis of this compound could be significantly improved by transitioning to a continuous flow process. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or tubular reactor allows for the optimization of reaction conditions to maximize yield and minimize the formation of impurities. researchgate.netacs.org This level of control is often difficult to achieve in large batch reactors. mt.com

Furthermore, many reactions involved in the synthesis of acrylates and enol ethers are exothermic. google.com Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange, mitigating the risk of thermal runaways and improving the safety of the process. contractpharma.com The ability to integrate reaction, separation, and purification steps into a continuous line can also lead to a more streamlined and efficient manufacturing process. drugdeliveryleader.com The development of continuous flow methods for the synthesis of acrylates and related compounds is an active area of research, and the application of this technology to this compound is a logical next step for its large-scale production. umn.edugoogle.comgoogle.com

Table 3: Advantages of Flow Chemistry for Production

| Advantage | Description | Implication for this compound Production |

| Enhanced Safety | Small reactor volumes and excellent heat transfer minimize the risk of accidents. | Safer handling of potentially exothermic reactions. contractpharma.com |

| Precise Process Control | Accurate control over temperature, pressure, and residence time. | Higher yields, improved selectivity, and consistent product quality. researchgate.netacs.org |

| Rapid Optimization | The effect of changing reaction parameters can be observed in real-time. | Faster process development and optimization. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by parallelizing multiple reactors. | More straightforward and predictable scale-up from laboratory to industrial production. seqens.com |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | Reduced footprint, lower capital costs, and increased efficiency. drugdeliveryleader.com |

Emerging Research Trends and Future Perspectives

Development of Novel Catalytic Systems for Underexplored Transformations

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. For a compound like Methyl 3-methoxy-2-pentenoate, which contains both an electron-rich double bond and an ester functional group, a variety of catalytic transformations could be envisioned. Future research could focus on: